molecular formula C11H14ClNO2 B3055586 5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine CAS No. 6562-92-1

5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B3055586
CAS No.: 6562-92-1
M. Wt: 227.69 g/mol
InChI Key: NVXXLSOPXRVGII-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique structure, which includes a chloromethyl group and a dioxino ring fused to a pyridine ring. Its chemical properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine typically involves the chloromethylation of a precursor compound. One common method is the reaction of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine is unique due to its specific structural features, such as the chloromethyl group and the dioxino ring. These features provide distinct reactivity and binding properties, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

5-(chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-10-9(8(4-12)5-13-7)6-14-11(2,3)15-10/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXXLSOPXRVGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215871
Record name 5-(Chloromethyl)-2,2,8-trimethyl-4H-(1,3)dioxino(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-92-1, 14142-90-6
Record name 5-(Chloromethyl)-2,2,8-trimethyl-4H-(1,3)dioxino(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006562921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC118230
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2,2,8-trimethyl-4H-(1,3)dioxino(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine
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5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine
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5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine
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5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine
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